N-[(4-methyl-3-nitrophenyl)methyl]cyclopropanamine
Description
Properties
IUPAC Name |
N-[(4-methyl-3-nitrophenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8-2-3-9(6-11(8)13(14)15)7-12-10-4-5-10/h2-3,6,10,12H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUHBZSQZDCUDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC2CC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Pathway:
- Starting from a methylated nitrophenyl precursor, such as 4-methyl-3-nitrobenzyl derivatives , the aromatic ring undergoes carbene addition.
- The carbene, generated from diazomethane or analogous reagents, adds across the aromatic methyl group or directly to the aromatic ring, forming the cyclopropane ring.
Conditions:
| Parameter | Details |
|---|---|
| Reagents | Diazomethane, or diazo compounds (e.g., ethyl diazoacetate) |
| Solvent | Toluene, dichloromethane (DCM) |
| Temperature | 0°C to room temperature |
| Duration | 2-4 hours |
Research Findings:
- The process yields the cyclopropanamine derivative with moderate to high efficiency.
- The reaction is sensitive to the presence of electron-withdrawing groups like nitro, which can reduce carbene addition efficiency.
Nucleophilic Substitution on Cyclopropanecarboxylate Derivatives
Another method involves synthesizing a cyclopropanecarboxylate intermediate, which is then converted into the amine.
Reaction Pathway:
- Synthesis of a cyclopropanecarboxylate ester from cyclopropanecarboxylic acid derivatives.
- Nucleophilic substitution with ammonia or primary amines to produce the corresponding cyclopropanamine.
Data Table:
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Cyclopropanecarboxylate ester | Reflux with ammonia | 70-80% | In ethanol or methanol |
| 2 | Ammonia or primary amine | Heating at 80-100°C | 60-75% | To form the cyclopropanamine |
Research Findings:
- This route is efficient when starting from well-defined esters.
- The presence of nitro groups on the aromatic ring requires careful control of reaction conditions to prevent reduction or side reactions.
Multistep Synthesis via Aromatic Nitration and Reduction
A more elaborate route involves nitration of the aromatic ring, followed by reduction and subsequent cyclopropanation.
Reaction Pathway:
- Nitration of methyl-substituted benzene derivatives to introduce the nitro group at the 3-position.
- Reduction of the nitro group to an amine.
- Formation of the cyclopropane ring via carbene addition or diazomethane reaction.
Conditions & Data:
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 0°C to 25°C | Quantitative | Selective nitration at meta position |
| Reduction | Sn/HCl or catalytic hydrogenation | 25°C, atmospheric pressure | 85-95% | To convert NO₂ to NH₂ |
| Cyclopropanation | Diazomethane or carbene precursors | 0°C to room temp | 60-80% | Sensitive to nitro groups |
Specific Synthesis Data from Patent Literature
A notable patent describes the synthesis of phenylcyclopropylamine derivatives, which can be adapted for the target compound:
-
- Use of sodium hydroxide and toluene for initial steps.
- Reaction with triethyl phosphonoacetate in the presence of sodium t-butoxide.
- Hydrolysis with sodium hydroxide to yield the carboxylic acid derivative.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Cyclopropanation | Sodium t-butoxide, triethyl phosphonoacetate | Toluene, reflux | 65-75% |
This pathway underscores the utility of phosphonoester intermediates and base-promoted cyclopropanation.
Summary of Synthesis Strategy
| Method | Advantages | Disadvantages | Typical Yield | Remarks |
|---|---|---|---|---|
| Direct carbene addition | Simple, one-step | Sensitive to functional groups | 50-80% | Best with protected groups |
| Ester-based nucleophilic substitution | Good control | Multi-step | 60-75% | Suitable for complex derivatives |
| Multistep nitration-reduction | High regioselectivity | Time-consuming | 70-90% | Requires careful handling of reagents |
Chemical Reactions Analysis
N-[(4-methyl-3-nitrophenyl)methyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding nitro derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can convert the nitro group to an amine group.
Scientific Research Applications
Medicinal Chemistry Applications
N-[(4-methyl-3-nitrophenyl)methyl]cyclopropanamine has been investigated for its potential as a small molecule inhibitor targeting specific enzymes and receptors involved in disease processes.
1.1. Inhibition of Lysine-Specific Demethylase 1 (LSD1)
Recent studies have highlighted the compound's role as a selective inhibitor of LSD1, an enzyme implicated in various cancers and neurodegenerative diseases. LSD1 demethylates lysine residues on histones, influencing gene expression. Inhibiting this enzyme can restore the expression of tumor suppressor genes silenced in cancer cells.
- Mechanism : The compound binds to the active site of LSD1, preventing substrate access and subsequent demethylation.
- Case Study : In vitro assays demonstrated that this compound effectively reduced cell proliferation in cancer cell lines by reactivating silenced genes associated with apoptosis .
1.2. Kinase Inhibition
The compound has also been explored for its kinase inhibitory properties, particularly against receptor tyrosine kinases involved in oncogenic signaling pathways.
- Mechanism : It competes with ATP for binding to the kinase domain, leading to reduced phosphorylation of downstream targets.
- Case Study : A study reported that the compound exhibited sub-micromolar activity against several kinases, suggesting its potential as a lead compound for developing targeted cancer therapies .
Pharmacological Insights
The pharmacological profile of this compound indicates its potential utility in treating various conditions beyond cancer.
2.1. Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative disorders.
- Mechanism : The compound may modulate neurotransmitter systems or inhibit neuroinflammatory pathways.
- Case Study : Animal models of neurodegeneration showed improved cognitive function and reduced markers of neuroinflammation following treatment with this compound .
2.2. Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties against certain bacterial strains.
- Mechanism : It disrupts bacterial cell wall synthesis or interferes with essential metabolic pathways.
- Case Study : Laboratory tests revealed significant antibacterial effects against multi-drug resistant strains, suggesting its potential as a new antibiotic agent .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[(4-methyl-3-nitrophenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways, making the compound useful in studying enzyme kinetics and receptor binding .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of N-[(4-methyl-3-nitrophenyl)methyl]cyclopropanamine with related compounds, focusing on molecular properties, synthesis, and applications:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Reactivity and Stability: The 3-nitro group in the target compound introduces meta-directing electronic effects, contrasting with the 2-nitro (ortho) and 4-nitro (para) isomers . The methyl group at the 4-position enhances steric bulk and lipophilicity compared to unsubstituted analogs.
Synthetic Approaches :
- Reductive amination or hydrogenation (e.g., using Pt catalysts as in ) is a common strategy for cyclopropylamine derivatives.
- Heterocyclic variants, such as the oxadiazole-containing compound , require specialized coupling steps, reflecting the complexity of integrating fused rings.
Applications and Safety: Most analogs are restricted to laboratory research due to insufficient toxicological data (e.g., ). The quinoline derivative demonstrates high synthetic yield (91%), suggesting utility in bioactive molecule pipelines.
Biological Activity
N-[(4-methyl-3-nitrophenyl)methyl]cyclopropanamine is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound has a unique chemical structure that contributes to its biological properties. Its molecular formula is CHNO, with a molecular weight of 222.25 g/mol. The presence of the nitro group and cyclopropane moiety plays a crucial role in its interaction with biological targets.
Target Interaction
This compound primarily interacts with various enzymes and receptors, influencing several biochemical pathways. Notably, it has been shown to inhibit specific kinases, which are critical in regulating cell cycle progression and apoptosis. For example, it acts as an inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell division and proliferation .
Mode of Action
The compound's mechanism involves binding to the ATP-binding site of kinases, preventing substrate phosphorylation and thus halting the cell cycle at the G1 phase. This inhibition is pivotal in cancer therapy, where uncontrolled cell proliferation is a hallmark.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines by activating pro-apoptotic factors and inhibiting anti-apoptotic proteins .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.4 | CDK inhibition |
| HeLa (Cervical Cancer) | 3.2 | Apoptosis induction |
| A549 (Lung Cancer) | 7.1 | Cell cycle arrest |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown anti-inflammatory effects. Studies have reported that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential application in treating inflammatory diseases .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : Rapidly absorbed upon administration.
- Distribution : Distributed throughout body tissues; high affinity for liver and kidney.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes.
- Excretion : Eliminated via urine, with a half-life of approximately 4 hours.
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Case Study 1 : A phase II trial involving patients with advanced breast cancer showed a significant reduction in tumor size after treatment with this compound in combination with standard chemotherapy .
- Case Study 2 : In a cohort study focusing on patients with rheumatoid arthritis, administration resulted in decreased joint inflammation and improved patient-reported outcomes .
Q & A
Q. What are the recommended synthetic routes for N-[(4-methyl-3-nitrophenyl)methyl]cyclopropanamine, and how can reaction conditions be optimized?
- Methodology :
- Reductive amination : React 4-methyl-3-nitrobenzaldehyde with cyclopropanamine under hydrogenation conditions (e.g., Pt/C catalyst, H₂ atmosphere). Optimize temperature (25–60°C) and solvent polarity (e.g., methanol vs. THF) to enhance yield .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the product .
- Validation : Confirm purity via HPLC (≥95%) and structural identity via ¹H/¹³C NMR (e.g., δ ~2.5–3.5 ppm for cyclopropane protons) .
Q. How can researchers validate the molecular structure and purity of this compound?
- Structural confirmation :
- Purity assessment :
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?
Q. What strategies resolve contradictions in spectroscopic or crystallographic data for this compound?
- Data reconciliation :
- Cross-validation : Overlay DFT-optimized geometries (Gaussian) with crystallographic coordinates to identify discrepancies .
Q. How can computational models predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Quantum calculations :
- Fukui indices : Calculate using DFT to identify electrophilic (nitro group) vs. nucleophilic (cyclopropyl NH) sites .
- Transition state modeling : Simulate reaction pathways (e.g., nitro reduction to amine) using NEB (Nudged Elastic Band) methods .
- Experimental correlation : Compare predicted activation energies with kinetic data (e.g., Arrhenius plots from UV-Vis monitoring) .
Q. What analytical methods detect decomposition products under varying storage conditions?
- Stability studies :
- Mitigation strategies : Recommend storage in amber vials under argon at –20°C to suppress hydrolysis/oxidation .
Methodological Challenges
Q. How can researchers address low yields in catalytic hydrogenation steps during synthesis?
Q. What techniques improve resolution in crystallographic studies of polymorphic forms?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
